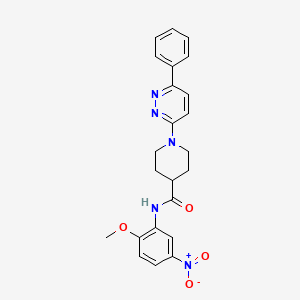

![molecular formula C12H13F3N2O3 B2529020 Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate CAS No. 883006-93-7](/img/structure/B2529020.png)

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is a compound that is structurally related to various research chemicals with potential applications in fields such as herbicides, electrochemical studies, crystal packing, metal complexation for anticancer studies, insect growth regulation, carbohydrate chemistry, vibrational spectroscopy, and theoretical chemistry. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and analyzed for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from various precursors. For instance, the synthesis of a selective postemergent herbicide starting from difluoromethoxy pyridine, hydroquinone, and ethyl lactate is described in one study . Another paper discusses the synthesis of a chelating agent with SNO donor sites for metal complexation, which is then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes . These syntheses involve careful selection of starting materials and reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry 10. Single-crystal X-ray diffraction analysis, in particular, provides detailed information about the geometry and conformation of the molecules. Computational methods like density functional theory (DFT) are also employed to predict and confirm molecular structures .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in different contexts. For example, the electrochemical oxidation of a phenylhydrazonopropionate compound has been studied, revealing the major products of electrooxidation . In another case, the interaction of a novel ethyl compound with late transition metal complexes has been investigated for its anticancer properties . These studies provide insights into the reactivity and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a variety of techniques. Vibrational spectroscopy, electronic absorption, and nonlinear optical properties have been evaluated to understand the bonding, chemical reactivity, and thermodynamic properties of these molecules . Theoretical calculations, including ab initio HF and DFT methods, complement experimental findings and provide a deeper understanding of the properties of these compounds .

Case Studies

Several case studies highlight the potential applications of related compounds. For instance, the synthesis of a novel ethyl compound as an insect growth regulator has been studied, with bio-assay results indicating its effectiveness against Galleria mellonella . Another study focuses on the design and synthesis of metal complexes with a novel chelating agent, which are then evaluated for in vitro anticancer activity against human cancer cells . These case studies demonstrate the practical relevance of the research on these compounds.

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes current knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It highlights microbial degradation pathways and the influence of environmental factors on the degradation process. Such insights could be relevant for understanding the environmental behavior of similar compounds (Thornton et al., 2020).

Health and Environmental Concerns

- Health Concerns Related to Environmental Pollutants : This review discusses the impact of environmental pollutants, including plasticizers and other chemicals, on male infertility. It emphasizes the molecular mechanisms through which these compounds exert their effects. Such information may be pertinent when considering the health implications of chemical exposure (Lagos-Cabré & Moreno, 2012).

Antioxidant Capacity and Chemical Interactions

- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review aims to elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay for antioxidant capacity, highlighting specific reactions and the relevance of oxidation products. Understanding these chemical interactions may be relevant for assessing the antioxidant potential of various compounds (Ilyasov et al., 2020).

Phase Behavior and Application Potential

- Phase Behavior and Applications of Ionic Liquids with Solutes : This article reviews research related to liquid-liquid and solid-liquid phase behavior of ionic liquids with various solutes, exploring effects on solubility and potential applications. Insights from this study could inform the use of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate in novel solvent systems or applications (Visak et al., 2014).

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJMGCAGRJSETE-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)